![molecular formula C16H17NO B3273767 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 594815-03-9](/img/structure/B3273767.png)
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 7th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through various methods. One common approach involves the reaction of 1-benzyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 7th position. Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol serves as a critical building block in the synthesis of pharmacologically active compounds. Notably, it has been utilized in the development of acetylcholinesterase inhibitors aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients .
Case Study: Acetylcholinesterase Inhibition
A study highlighted the efficacy of substituted tetrahydroquinoline derivatives as AChE inhibitors. The results demonstrated that these compounds could significantly improve cognitive function in animal models of Alzheimer's disease. For instance, compound 8k from this class exhibited no observable side effects at doses up to 125 mg/kg, outperforming traditional drugs like donepezil and rivastigmine .
Organic Synthesis
Intermediate for Complex Molecules
The compound is also employed as an intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the creation of complex organic molecules. This versatility is crucial for developing new therapeutic agents and studying their mechanisms of action.
Chemical Properties and Reactions
The following table summarizes key reactions involving this compound:
Reaction Type | Description | Common Reagents |
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Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, chromium trioxide |
Reduction | Hydroxyl group can be removed or modified | Lithium aluminum hydride, sodium borohydride |
Substitution | Benzyl group can be replaced with other functional groups | Alkyl halides, acyl chlorides |
Biological Studies
Understanding Biological Activity
Research has also focused on the biological activity of this compound derivatives. Studies have shown that these compounds can interact with specific molecular targets involved in various biological processes. For example, they may act as modulators or inhibitors of enzymes related to neurotransmission .
Neuroprotective Effects
In vitro studies have assessed the neuroprotective effects of these compounds against neurotoxicity induced by endogenous MPTP-like neurotoxins. For instance, one study found that 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) decreased cell viability in dopaminergic SH-SY5Y cells but could be countered by dopamine receptor agonists . This suggests a potential pathway for developing neuroprotective strategies using tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting neural activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl carbamate: Contains a carbamate group instead of a hydroxyl group.
Uniqueness
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables diverse chemical modifications.
Biological Activity
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7th position of the quinoline ring, which is crucial for its biological activity. The presence of the benzyl group enhances its lipophilicity and allows for interactions with various biological targets.
The compound's mechanism of action involves interactions with specific enzymes and receptors. Notably, it has been identified as an acetylcholinesterase inhibitor , which is significant for conditions like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic neurotransmission .
Additionally, studies have shown that this compound can induce apoptosis in dopaminergic neurons by increasing oxidative stress markers such as lipid peroxidation and activating apoptotic pathways through caspase-3 .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies using human dopaminergic SH-SY5Y cells showed that the compound can mitigate cell death induced by neurotoxins similar to those implicated in Parkinson's disease. The administration of dopamine receptor agonists alongside this compound significantly improved cell viability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Neurotoxicity Assessment
In a controlled study assessing the neurotoxic effects of this compound in SH-SY5Y cells:
- Objective : To evaluate the compound's impact on cell viability and apoptosis markers.
- Method : Cells were treated with varying concentrations of the compound and assessed for viability using MTT assays.
- Results : A dose-dependent decrease in cell viability was observed. The compound increased markers of oxidative stress and apoptosis (Bax expression and active caspase-3), confirming its neurotoxic potential under certain conditions .
Properties
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJTWWGKJGHETJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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